molecular formula C19H25NO B14301401 N-Hexyl-4-methoxy-N-phenylaniline CAS No. 113412-41-2

N-Hexyl-4-methoxy-N-phenylaniline

Cat. No.: B14301401
CAS No.: 113412-41-2
M. Wt: 283.4 g/mol
InChI Key: SCHYVBZHHKIDRQ-UHFFFAOYSA-N
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Description

N-Hexyl-4-methoxy-N-phenylaniline is an organic compound with the molecular formula C19H25NO It is a derivative of aniline, where the nitrogen atom is bonded to a hexyl group and a phenyl group, and the benzene ring is substituted with a methoxy group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hexyl-4-methoxy-N-phenylaniline typically involves the reaction of 4-methoxyaniline with hexyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:

4-Methoxyaniline+Hexyl BromideThis compound\text{4-Methoxyaniline} + \text{Hexyl Bromide} \rightarrow \text{this compound} 4-Methoxyaniline+Hexyl Bromide→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-Hexyl-4-methoxy-N-phenylaniline can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the methoxy group, yielding a simpler aniline derivative.

    Substitution: The hexyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of N-hexyl-N-phenylaniline.

    Substitution: Formation of various N-alkyl or N-aryl derivatives.

Scientific Research Applications

N-Hexyl-4-methoxy-N-phenylaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-Hexyl-4-methoxy-N-phenylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The hexyl group provides hydrophobic interactions, enhancing the compound’s solubility in organic solvents and its ability to penetrate biological membranes.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-N-phenylaniline: Lacks the hexyl group, resulting in different solubility and reactivity.

    N-Hexyl-N-phenylaniline:

    4-Methoxy-N-(4-methoxyphenyl)-N-phenylaniline:

Uniqueness

N-Hexyl-4-methoxy-N-phenylaniline is unique due to the presence of both the hexyl and methoxy groups, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for versatile reactivity and interactions, making it valuable in various fields of research and industry.

Properties

CAS No.

113412-41-2

Molecular Formula

C19H25NO

Molecular Weight

283.4 g/mol

IUPAC Name

N-hexyl-4-methoxy-N-phenylaniline

InChI

InChI=1S/C19H25NO/c1-3-4-5-9-16-20(17-10-7-6-8-11-17)18-12-14-19(21-2)15-13-18/h6-8,10-15H,3-5,9,16H2,1-2H3

InChI Key

SCHYVBZHHKIDRQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN(C1=CC=CC=C1)C2=CC=C(C=C2)OC

Origin of Product

United States

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